Concanamycin G - 144730-82-5

Concanamycin G

Catalog Number: EVT-1230701
CAS Number: 144730-82-5
Molecular Formula: C12H15NO
Molecular Weight: 660.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Concanamycin G is a natural product found in Streptomyces with data available.
Overview

Concanamycin G is a member of the concanamycin family, which are macrolide antibiotics primarily known for their potent inhibitory effects on vacuolar-type ATPases (V-ATPases). These enzymes are crucial for various cellular processes, including acidification of intracellular compartments and regulation of cellular pH. Concanamycin G, specifically, has gained attention for its potential applications in research and therapeutic contexts, particularly in the study of lysosomal function and bone resorption processes.

Source

Concanamycin G is derived from the fermentation of the actinobacterium Streptomyces neyagawaensis. This organism is notable for its ability to produce various bioactive compounds, including other members of the concanamycin family. The biosynthetic gene cluster responsible for the production of concanamycin G has been characterized, revealing insights into its synthetic pathway and the genetic machinery involved in its biosynthesis .

Classification

Concanamycin G is classified as a macrolide antibiotic and a specific inhibitor of V-ATPases. It shares structural similarities with other concanamycins and bafilomycins, which also inhibit V-ATPase activity. Its classification is significant as it helps in understanding its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of concanamycin G can be achieved through fermentation processes involving Streptomyces neyagawaensis. The organism utilizes specific polyketide synthase pathways to produce concanamycin G from precursors such as ethylmalonyl-CoA and methoxymalonyl-ACP.

Technical Details

The biosynthetic pathway involves several key steps:

  1. Polyketide Synthase Assembly: The assembly of the concanamycin backbone occurs via a modular polyketide synthase system.
  2. Modification Steps: Post-assembly modifications include glycosylation, where deoxysugar moieties such as 4′-O-carbamoyl-2′-deoxyrhamnose are incorporated.
  3. Gene Cluster Characterization: The gene cluster spans over 100 kilobases and includes multiple open reading frames that encode enzymes necessary for the biosynthesis .
Molecular Structure Analysis

Structure

Concanamycin G has a complex molecular structure typical of macrolides, characterized by a large lactone ring with various functional groups that contribute to its biological activity.

Data

The molecular formula of concanamycin G is C₃₅H₄₉N₁O₁₁, and it possesses a molecular weight of approximately 677.85 g/mol. The structure includes multiple stereocenters, which are critical for its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Concanamycin G primarily functions as an inhibitor of V-ATPases by binding to the enzyme's active site, preventing ATP hydrolysis and subsequent proton transport.

Technical Details

  1. Inhibition Mechanism: The binding of concanamycin G to V-ATPases leads to an increase in intracellular pH due to reduced proton pumping.
  2. Cellular Impact: This inhibition affects lysosomal function and can disrupt cellular homeostasis, making it useful in studies related to lysosomal storage diseases and osteoclast activity .
Mechanism of Action

Process

The mechanism by which concanamycin G exerts its effects involves direct interaction with V-ATPases located on lysosomal membranes.

Data

  1. Binding Affinity: Concanamycin G displays high binding affinity for V-ATPases, leading to effective inhibition even at low concentrations.
  2. Functional Consequences: Inhibition results in impaired acidification of lysosomes, affecting proteolytic activity and cellular degradation processes .
Physical and Chemical Properties Analysis

Physical Properties

Concanamycin G is typically presented as a white to off-white powder with low solubility in water but higher solubility in organic solvents such as dimethyl sulfoxide.

Chemical Properties

  1. Stability: The compound is sensitive to light and temperature; thus, it should be stored under appropriate conditions to maintain stability.
  2. pH Sensitivity: Its activity can vary depending on the pH environment, which influences its binding to V-ATPases.
Applications

Scientific Uses

Concanamycin G has several significant applications in scientific research:

  1. Inhibition Studies: It serves as a valuable tool for studying V-ATPase function in various biological systems.
  2. Lysosomal Research: Researchers utilize concanamycin G to investigate lysosomal acidification processes and their implications in diseases such as osteoporosis and cancer.
  3. Pharmacological Potential: Due to its ability to inhibit bone resorption mediated by osteoclasts, there is ongoing research into its potential therapeutic applications for osteoporosis treatment .
Introduction to Concanamycin G

Discovery and Classification Within the Concanamycin Family

Concanamycin G represents a structurally distinct analog within the concanamycin family of plecomacrolide antibiotics, first isolated alongside concanamycins A, B, and C from Streptomyces diastatochromogenes S-45. This family belongs to the broader 18-membered macrolactone natural products characterized by a polyketide-derived scaffold incorporating a 6-membered hemiketal ring system. While concanamycins A and B have been extensively studied due to their higher production titers in native strains, concanamycin G remains relatively underexplored, partly due to its extremely low natural abundance (<5 mg/L in wild-type strains) and challenging purification [1]. Within the concanamycin series (designated A through G), structural variations occur primarily at the C-8 position of the macrolactone ring and in the glycosylation pattern of the C23 hydroxyl group. Concanamycin G shares the core plecomacrolide architecture but exhibits distinct modifications in its alkyl branch and deoxysugar moiety compared to the well-characterized concanamycin A [1] [7].

Table 1: Classification and Key Features of Select Plecomacrolides

CompoundRing SizeStarter UnitC-8 BranchGlycosylationV-ATPase Inhibition (EC₅₀)
Concanamycin G18-memberedIsobutyrateEthyl?*4’-O-carbamoyl-2’-deoxyrhamnose?*Sub-nanomolar*
Concanamycin A18-memberedIsobutyrateEthyl4’-O-carbamoyl-2’-deoxyrhamnose0.07 nM [3]
Concanamycin B18-memberedIsobutyrateMethyl4’-O-carbamoyl-2’-deoxyrhamnose~0.1-1 nM*
Bafilomycin A₁16-memberedAcetate?-None2.8 nM [3]

*Inferred based on concanamycin family biosynthetic logic and shared activity profiles

Structural and Functional Relationship to Other Plecomacrolides

Concanamycin G shares the defining plecomacrolide scaffold characterized by a large macrolactone ring fused to a hemiketal ring via a C3 spacer. This core architecture is conserved across both concanamycins (18-membered lactone) and bafilomycins (16-membered lactone). Structurally, concanamycin G is hypothesized to differ from concanamycin A primarily in its alkyl substitution pattern, potentially at the C-8 position where ethylmalonyl-CoA versus methylmalonyl-CoA incorporation determines ethyl versus methyl branching [1] [7]. Like all concanamycins, it incorporates a 4’-O-carbamoyl-2’-deoxyrhamnose sugar moiety attached to the hemiketal C23-OH, crucial for bioactivity and distinguishing it from bafilomycins which lack glycosylation [7].

Functionally, concanamycin G shares the hallmark mechanism of V-ATPase inhibition with other plecomacrolides. It binds specifically to the transmembrane V₀ subunit c (ATP6V0C) of the vacuolar-type H⁺-ATPase, preventing rotational coupling and proton translocation across lysosomal, endosomal, and Golgi membranes [4] [6] [8]. This inhibition occurs at sub-nanomolar concentrations, mirroring the extreme potency of concanamycin A (EC₅₀ = 0.07 nM). The structural basis for this inhibition involves specific interactions between the macrolactone core and conserved glutamic acid residues in the proteolipid ring of subunit c, disrupting proton channel function. While minor structural variations (e.g., C-8 alkyl branch, hydroxylation patterns) influence potency and selectivity within the plecomacrolide family, concanamycin G retains high affinity for its target, distinguishing it from benzolactone enamides or indolyl inhibitors which bind different V-ATPase domains [6] [8].

Taxonomic Origin and Biosynthetic Organisms

Concanamycin G is natively produced by specific strains within the genus Streptomyces, most notably S. diastatochromogenes and phylogenetically related species such as S. neyagawaensis and S. eitanensis. These gram-positive soil bacteria are renowned for their capacity to produce structurally complex polyketide metabolites. The biosynthetic gene cluster (BGC) responsible for concanamycin G production (designated cms) spans approximately 100 kb and encodes large, multi-modular Type I polyketide synthases (PKSs), post-PKS tailoring enzymes, regulatory proteins, and resistance determinants [1] [7]. Crucially, this cluster includes genes for the biosynthesis of specialized extender units, notably methoxymalonyl-acyl carrier protein (ACP) and ethylmalonyl-CoA/methylmalonyl-CoA, which are incorporated into the growing polyketide chain to introduce methoxy and alkyl branches characteristic of concanamycins [1] [7].

Recent metabolic engineering breakthroughs have significantly advanced concanamycin production. Integration of heterologous regulatory genes (e.g., from bafilomycin clusters) and overexpression of cluster-situated regulators (LuxR/SARP family) into the attB site of S. eitanensis engineered strains (e.g., DHS10676) have boosted titers of concanamycins A and B by over 10-fold (>900 mg/L and >300 mg/L, respectively) [1]. While specific titer data for concanamycin G remains scarce, these engineering principles—combining regulatory gene manipulation with fermentation media optimization (e.g., sodium propionate supplementation to favor methylmalonyl-CoA/ethylmalonyl-CoA pathways)—provide a validated platform for overproducing minor concanamycin analogs like concanamycin G for detailed study. Heterologous expression of the cms cluster in optimized chassis strains like Streptomyces avermitilis SUKA32 further confirms the feasibility of accessing concanamycin G and its congeners [1] [7].

Table 2: Key Biosynthetic Elements in the Concanamycin (cms) Gene Cluster

Gene CategoryRepresentative GenesFunctionImpact on Concanamycin G
Polyketide SynthasescmsA-ELarge multi-modular enzymes assembling macrolactone core from extender unitsDetermines backbone structure and C-8 branching
Deoxysugar BiosynthesiscmsS1-S6Synthesis and attachment of 4’-O-carbamoyl-2’-deoxyrhamnoseGoverns glycosylation at C23-OH
MethoxymalonatefkbH-like, mox genesGenerate methoxymalonyl-ACP extender unitIncorporates methoxy groups into backbone
Ethyl/Methylmalonylccr, etfProduce ethylmalonyl-CoA/methylmalonyl-CoADetermines C-8 alkyl branch (ethyl vs methyl)
Regulatory GenescmsR1 (LuxR), cmsR2 (SARP)Pathway-specific transcriptional activatorsOverexpression boosts overall concanamycin yield

Properties

CAS Number

144730-82-5

Product Name

Concanamycin G

IUPAC Name

(3E,5Z,7R,8R,9S,10S,11R,13Z,15Z,17S)-18-[(2S,3R,4S,6E,10E)-3,9-dihydroxy-4,8-dimethyl-5-oxododeca-6,10-dien-2-yl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one

Molecular Formula

C12H15NO

Molecular Weight

660.9 g/mol

InChI

InChI=1S/C38H60O9/c1-12-14-30(39)24(4)17-18-31(40)27(7)36(43)29(9)37-32(45-10)16-13-15-22(2)19-25(5)34(41)28(8)35(42)26(6)20-23(3)21-33(46-11)38(44)47-37/h12-18,20-21,24-30,32,34-37,39,41-43H,19H2,1-11H3/b14-12+,16-13-,18-17+,22-15-,23-20-,33-21+/t24?,25-,26-,27-,28+,29+,30?,32+,34+,35-,36+,37?/m1/s1

InChI Key

QPGTXBRGXJNRGI-XRSZMTPCSA-N

SMILES

CC=CC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O1)OC)C)C)O)C)O)C)C)OC)O)O

Synonyms

concanamycin G

Canonical SMILES

CC=CC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O1)OC)C)C)O)C)O)C)C)OC)O)O

Isomeric SMILES

C/C=C/C(C(C)/C=C/C(=O)[C@@H](C)[C@@H]([C@H](C)C1[C@H](/C=C\C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O1)\OC)/C)C)O)C)O)C)\C)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.